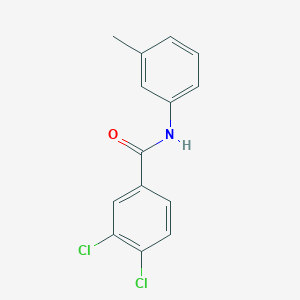
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as FM-Pyrazol, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazol-based scaffold that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism Of Action
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit the activity of various enzymes, including COX-2 and 5-LOX. By inhibiting these enzymes, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can reduce the production of inflammatory mediators and induce apoptosis in cancer cells. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical And Physiological Effects
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can inhibit the activity of COX-2 and 5-LOX, which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice. In addition, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Advantages And Limitations For Lab Experiments
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are also some limitations to using 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in lab experiments. For example, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. One potential area of investigation is the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in animal models of inflammation, cancer, and diabetes. Additionally, the mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the potential of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine as a lead compound for drug discovery and development needs to be explored further.
In conclusion, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, but there are also some limitations to using it. Future research directions include the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties, evaluation in animal models, elucidation of its mechanism of action, and exploration of its potential as a lead compound for drug discovery and development.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. The starting material for the synthesis is 4-fluoroaniline, which is reacted with ethyl acetoacetate in the presence of a base to form the corresponding pyrazoline intermediate. This intermediate is then cyclized using hydrazine hydrate to form the pyrazolone ring. The final step involves the introduction of a methyl group onto the pyrazolone ring using diazomethane. The overall synthesis is shown in Figure 1.
Scientific Research Applications
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In particular, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.
properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMBGHZPHKNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

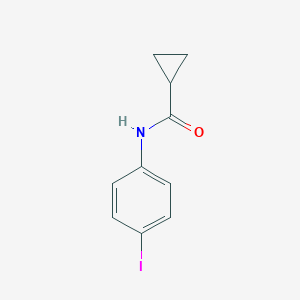
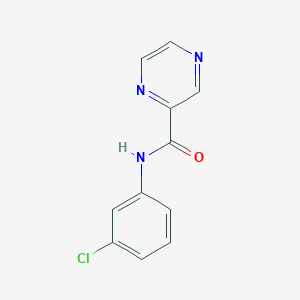
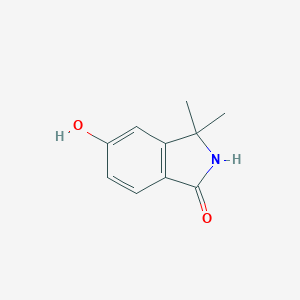
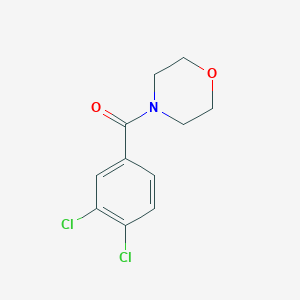
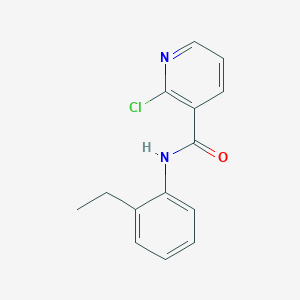
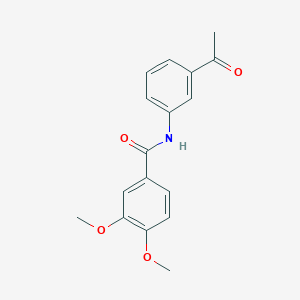
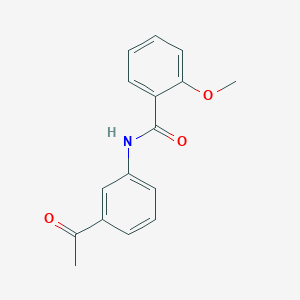
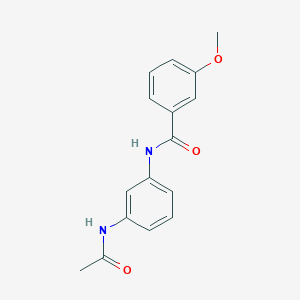
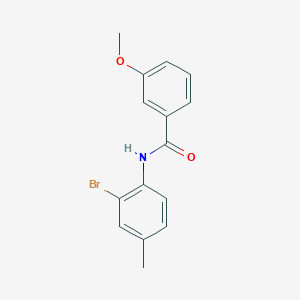

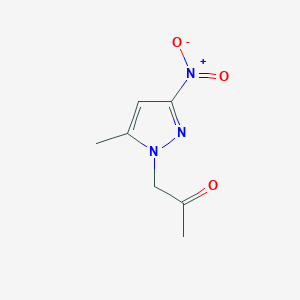
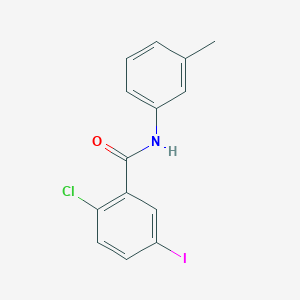
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
